methyl (2-fluorophenyl)carbamate
Overview
Description
methyl (2-fluorophenyl)carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including pharmaceuticals, agriculture, and organic synthesis. This compound is particularly notable for its applications in medicinal chemistry and as a precursor in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-(2-fluorophenyl)carbamate can be achieved through several methods. One common approach involves the reaction of 2-fluoroaniline with methyl chloroformate in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions and yields the desired carbamate product .
Another method involves the use of carbonylimidazolide in water with a nucleophile, providing an efficient and general method for the preparation of carbamates without the need for an inert atmosphere . This method is advantageous due to its simplicity and high purity of the final product.
Industrial Production Methods
Industrial production of methyl N-(2-fluorophenyl)carbamate often employs large-scale batch reactors where the reactants are mixed and allowed to react under controlled conditions. The reaction mixture is then purified through filtration and recrystallization to obtain the final product in high purity .
Chemical Reactions Analysis
Types of Reactions
methyl (2-fluorophenyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the carbamate group to an amine group.
Substitution: The fluorine atom in the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products
The major products formed from these reactions include N-oxide derivatives, amines, and substituted phenyl carbamates, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
methyl (2-fluorophenyl)carbamate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl N-(2-fluorophenyl)carbamate involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by forming a covalent bond with the active site, thereby blocking the enzyme’s activity. This inhibition can lead to various biological effects, such as antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
Methyl carbamate: A simpler carbamate with similar chemical properties but less specific biological activity.
Ethyl N-(2-fluorophenyl)carbamate: Similar in structure but with an ethyl group instead of a methyl group, leading to different pharmacokinetic properties.
tert-Butyl N-(2-fluorophenyl)carbamate: A bulkier carbamate with different steric effects and reactivity.
Uniqueness
methyl (2-fluorophenyl)carbamate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom enhances its stability and reactivity, making it a valuable compound in various applications .
Properties
CAS No. |
16664-12-3 |
---|---|
Molecular Formula |
C8H8FNO2 |
Molecular Weight |
169.15 g/mol |
IUPAC Name |
methyl N-(2-fluorophenyl)carbamate |
InChI |
InChI=1S/C8H8FNO2/c1-12-8(11)10-7-5-3-2-4-6(7)9/h2-5H,1H3,(H,10,11) |
InChI Key |
UQXGLXYIKIRYHD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)NC1=CC=CC=C1F |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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